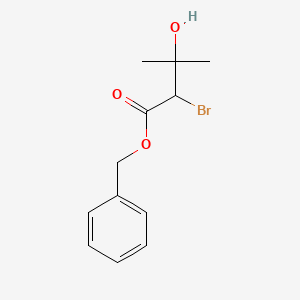
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-bromo-3-hydroxy-3-methylbutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate typically involves the esterification of 2-bromo-3-hydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of benzyl 2-azido-3-hydroxy-3-methylbutanoate or benzyl 2-thiocyanato-3-hydroxy-3-methylbutanoate.
Oxidation: Formation of benzyl 2-bromo-3-oxo-3-methylbutanoate.
Reduction: Formation of benzyl 2-bromo-3-hydroxy-3-methylbutanol.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These transformations enable the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2-hydroxy-3-methylbutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Benzyl 3-hydroxy-2-methylbutanoate: Differently substituted, affecting its reactivity and applications.
Benzyl 2-bromo-3-methylbutanoate:
Uniqueness
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds.
Eigenschaften
CAS-Nummer |
64807-49-4 |
|---|---|
Molekularformel |
C12H15BrO3 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
benzyl 2-bromo-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3 |
InChI-Schlüssel |
MPISJUFLTOCWBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
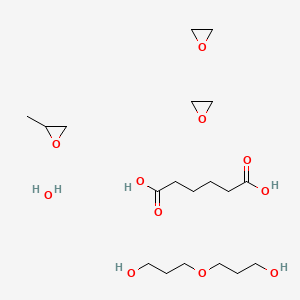

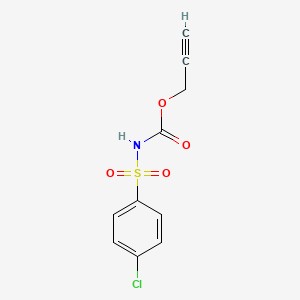
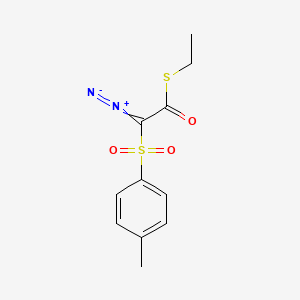
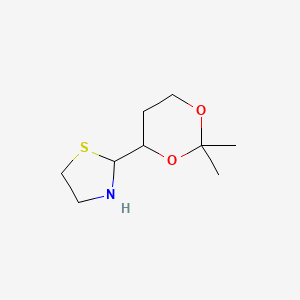
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

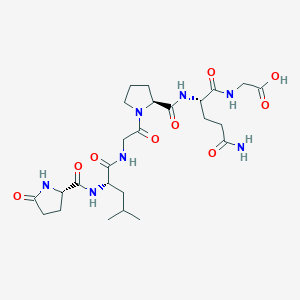
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

